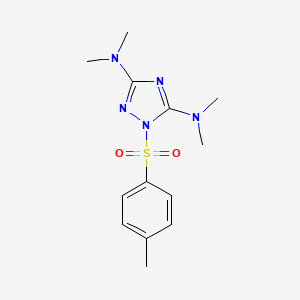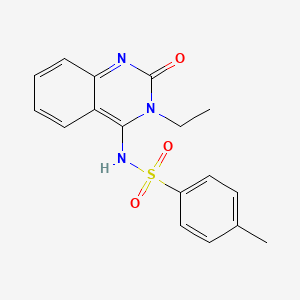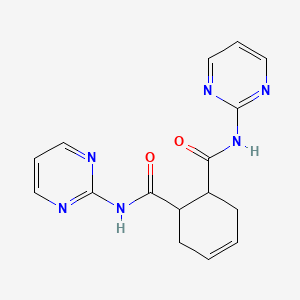![molecular formula C24H18Cl2N4O2 B3140702 N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 478039-89-3](/img/structure/B3140702.png)
N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide
Übersicht
Beschreibung
The compound “N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide” is a complex organic molecule. It contains several functional groups, including an acetamide group, a benzyl group, and a pyrimidinyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The dichlorobenzyl group, for example, is likely to be planar due to the sp2 hybridization of the carbon atoms. The pyrimidinyl group, on the other hand, is likely to be aromatic and planar .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dichlorobenzyl and pyrimidinyl groups might make this compound relatively non-polar, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Degradation
- Research into advanced oxidation processes (AOPs) for the degradation of various compounds, including acetaminophen, highlights the significance of understanding the degradation pathways, by-products, and biotoxicity of chemical compounds. Such studies contribute to enhancing degradation technologies for environmental safety (Qutob et al., 2022).
Carcinogenicity Evaluation
- Evaluating the carcinogenicity of chemical analogs, such as thiophene analogues of known carcinogens, is crucial in scientific research to assess potential health risks. This involves synthesizing compounds and testing them in vitro for carcinogenicity (Ashby et al., 1978).
Pharmacological Activities
- Investigating the synthesis and pharmacological activities of compounds, including phenoxy acetamide derivatives, is part of medicinal chemistry efforts to design new pharmaceuticals. Such research focuses on the chemical diversity of these compounds for their potential therapeutic applications (Al-Ostoot et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N4O2/c25-19-9-4-16(13-20(19)26)14-29-23(31)15-32-18-7-5-17(6-8-18)24-28-12-10-22(30-24)21-3-1-2-11-27-21/h1-13H,14-15H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNXBGPUKCRQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]butanamide](/img/structure/B3140661.png)
![N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-N-[(2,3-dichlorobenzoyl)oxy]amine](/img/structure/B3140674.png)
![N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B3140685.png)

![Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate](/img/structure/B3140699.png)
![N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B3140705.png)
![5-[2-[2-[1-(4-Methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3140711.png)
![2-[2-(1-Phenylimidazol-2-yl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B3140715.png)
